molecular formula C6H7NO2 B145466 5-Methoxypyridin-3-ol CAS No. 109345-94-0

5-Methoxypyridin-3-ol

Cat. No.: B145466
CAS No.: 109345-94-0
M. Wt: 125.13 g/mol
InChI Key: BREMJULVLYFLTE-UHFFFAOYSA-N
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Description

5-Methoxypyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H7NO2. It is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a hydroxyl group at the 3-position.

Scientific Research Applications

5-Methoxypyridin-3-ol has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Derivatives of this compound are explored for their potential therapeutic effects, particularly in neurological disorders.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

While the specific mechanism of action for 5-Methoxypyridin-3-ol is not mentioned in the search results, it is known that substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules .

Safety and Hazards

The safety information for 5-Methoxypyridin-3-ol indicates that it may cause skin and eye irritation. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If swallowed, wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .

Future Directions

While specific future directions for 5-Methoxypyridin-3-ol are not mentioned in the search results, it is clear that substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methoxypyridin-3-ol involves the reaction of 5-methoxy-3-pyridylamine with sodium nitrite in the presence of sulfuric acid and water. The reaction mixture is maintained at a low temperature (0-5°C) to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including diazotization and subsequent hydrolysis. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxypyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Comparison with Similar Compounds

  • 2-Methoxy-5-methylpyridin-3-ol
  • 5-Fluoro-3-iodo-pyridin-2-ol
  • 5-Methoxy-2-methyl-pyrimidin-4-ol

Comparison: Compared to these similar compounds, 5-Methoxypyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of both methoxy and hydroxyl groups at specific positions on the pyridine ring can significantly influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

5-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-2-5(8)3-7-4-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREMJULVLYFLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60550137
Record name 5-Methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109345-94-0
Record name 5-Methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60550137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-5-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of concentrated sulfuric acid (18 M, 2.83 mL), water (3.84 mL) and crushed ice (6.60 g) was added to 5-methoxy-3-pyridylamine (1.64 g, 13.23 mmol). The cold mixture (0-5° C.) was stirred for 10 min and a solution of sodium nitrite (0.91 g, 13.23 mmol) in water (2.7 mL) was then added. After stirring for 10 min, a boiling solution of concentrated sulfuric acid (8.6 mL) and water (6.6 mL) was added. The mixture was heated until all solids dissolved. Ice (5.0 g) was added to cool the solution. The pH was adjusted to 8 with 10% NaOH solution. Saturated NaCl solution (100 mL) was added, and the mixture was extracted with ethyl acetate (4×100 mL). The combined ethyl acetate extracts were dried (MgSO4), filtered and concentrated by rotary evaporation to give 0.50 g (30.1%) of a brown oil.
Quantity
2.83 mL
Type
reactant
Reaction Step One
Name
Quantity
3.84 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three
Quantity
0.91 g
Type
reactant
Reaction Step Four
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Four
Quantity
8.6 mL
Type
reactant
Reaction Step Five
Name
Quantity
6.6 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Ice
Quantity
5 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
100 mL
Type
reactant
Reaction Step Eight
Yield
30.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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